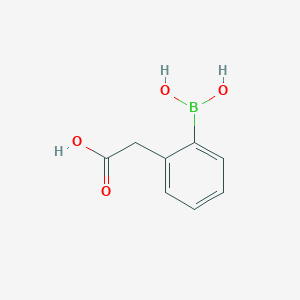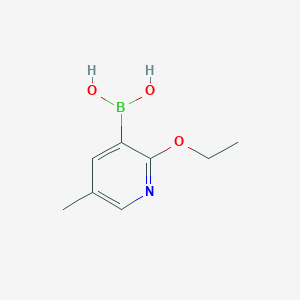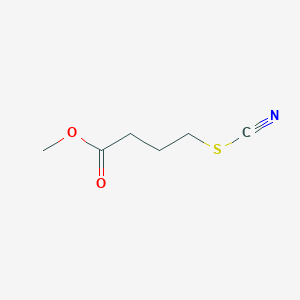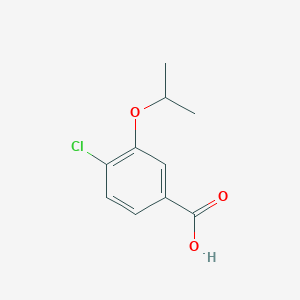
5-(2-Carboxythiophene-4-YL)-3-chlorophenol
Vue d'ensemble
Description
“5-(2-Carboxythiophene-4-yl)-3-fluorophenol” is a chemical compound with the IUPAC name 4-(3-fluoro-5-hydroxyphenyl)-1H-1lambda3-thiophene-2-carboxylic acid . It has a molecular weight of 239.25 .
Molecular Structure Analysis
The molecular formula of this compound is C11H8FO3S . The InChI code is 1S/C11H8FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13,16H,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C .Applications De Recherche Scientifique
1. Synthesis and Structural Characterization
5-(2-Carboxythiophene-4-YL)-3-chlorophenol and its derivatives have been a focus in studies involving synthesis and structural characterization. For example, studies have explored the synthesis of various derivatives, including crystalline structures, and have characterized these structures using techniques like X-ray crystallography, quantum chemical calculations, and spectroscopic methods (Kariuki, Abdel-Wahab, El‐Hiti, 2021), (Viji, Revathi, Balachandran, Babiyana, Narayana, Vinutha V. Salian, 2020).
2. Antimicrobial and Anticancer Activity
Research has shown that derivatives of this compound demonstrate potential antimicrobial and anticancer activities. The biological applications have been explored through screening for antimicrobial functions and studying their effects on various bacterial and fungal strains. Molecular docking studies have been conducted to understand these compounds' interaction with different proteins, potentially leading to their use in treating various diseases (Sivakumar, Revathi, Balachandran, Narayana, Vinutha V. Salian, Shanmugapriya, Vanasundari, 2021), (Hafez, El-Gazzar, Al-Hussain, 2016).
3. Quantum Chemical and Molecular Docking Studies
Quantum chemical and molecular docking studies on this compound and its derivatives have been significant for understanding their molecular structure and potential biological applications. These studies provide insights into the compound's stability, charge transfer mechanisms, and potential interactions with biological molecules, which is crucial for developing pharmaceutical applications (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWIYPWPDPKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686016 | |
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Carboxythiophene-4-YL)-3-chlorophenol | |
CAS RN |
1262003-03-1 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-chloro-5-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)
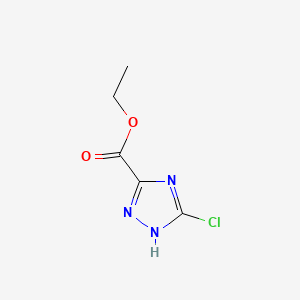





![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)
